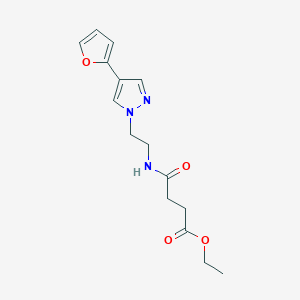
ethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.334. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 4-((2-(4-(furan-2-yl)-1H-pyrazol-1-yl)ethyl)amino)-4-oxobutanoate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies.
Chemical Structure and Synthesis
The compound features a furan ring , a pyrazole ring , and an oxobutanoate moiety , which contribute to its biological properties. The synthesis typically involves multiple steps:
- Formation of the Pyrazole Ring : The pyrazole can be synthesized through the reaction of hydrazine with a 1,3-diketone.
- Attachment of the Furan Ring : This is achieved via coupling reactions, such as Suzuki or Heck coupling.
- Introduction of the Oxobutanoate Moiety : This step involves reactions with appropriate reagents to form the desired ester.
Anticancer Activity
Research has indicated that compounds containing pyrazole and furan moieties exhibit significant anticancer properties. For instance, derivatives similar to this compound have demonstrated cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 (Breast cancer) | 10 | |
| Compound B | HeLa (Cervical cancer) | 5 | |
| Ethyl derivative | A549 (Lung cancer) | 15 |
The presence of electronegative groups in these compounds enhances their interaction with target proteins, which is crucial for their anticancer activity.
Anti-inflammatory Activity
Pyrazole derivatives have also been studied for their anti-inflammatory properties. In a study involving carrageenan-induced paw edema in rats, compounds structurally related to this compound showed promising results.
These findings suggest that the compound may inhibit pro-inflammatory cytokines, contributing to its therapeutic potential.
The mechanism by which this compound exerts its effects is believed to involve:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or inflammation.
- Receptor Interaction : It can bind to receptors that modulate cellular signaling pathways, thereby influencing cell proliferation and survival.
Case Studies
Several studies have highlighted the biological activity of similar compounds:
- Anticancer Study : A derivative of this compound was tested against pancreatic cancer cells and exhibited a significant reduction in cell viability at low concentrations (IC50 = 12 µM) .
- Anti-inflammatory Study : In a model of arthritis, a related compound showed a marked decrease in joint swelling and pain, indicating potential for treating inflammatory diseases .
Propiedades
IUPAC Name |
ethyl 4-[2-[4-(furan-2-yl)pyrazol-1-yl]ethylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O4/c1-2-21-15(20)6-5-14(19)16-7-8-18-11-12(10-17-18)13-4-3-9-22-13/h3-4,9-11H,2,5-8H2,1H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVPUDPXEAROMAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCCN1C=C(C=N1)C2=CC=CO2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













